
2-Iodo-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-9H-thioxanthen-9-one is a derivative of thioxanthone, a compound known for its photoinitiating properties Thioxanthones are widely used in photopolymerization processes due to their ability to absorb light and initiate polymerization reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9H-thioxanthen-9-one typically involves the iodination of 9H-thioxanthen-9-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the thioxanthone core using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thioxanthene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed:
Substitution Reactions: Products include various substituted thioxanthones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioxanthene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in photopolymerization processes, enabling the formation of polymers with precise control over the polymerization process.
Biology: The compound’s photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive biomaterials.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-performance coatings, adhesives, and inks due to its ability to initiate polymerization under UV light.
Wirkmechanismus
The mechanism of action of 2-Iodo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV light, the compound undergoes excitation to a higher energy state, followed by intersystem crossing to a triplet state. In this state, it can interact with other molecules to generate free radicals or other reactive intermediates, initiating polymerization or other chemical reactions. The presence of the iodine atom enhances the compound’s photoreactivity and efficiency as a photoinitiator.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-9H-thioxanthen-9-one
- 2-Chloro-9H-thioxanthen-9-one
- 2-Fluoro-9H-thioxanthen-9-one
Comparison: 2-Iodo-9H-thioxanthen-9-one is unique due to the presence of the iodine atom, which significantly enhances its photoreactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic radius and higher atomic weight of iodine contribute to a greater degree of light absorption and energy transfer, making it a more efficient photoinitiator. Additionally, the iodine atom’s ability to participate in various substitution reactions expands the compound’s versatility in synthetic applications.
Eigenschaften
Molekularformel |
C13H7IOS |
|---|---|
Molekulargewicht |
338.16 g/mol |
IUPAC-Name |
2-iodothioxanthen-9-one |
InChI |
InChI=1S/C13H7IOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |
InChI-Schlüssel |
DVKZSEWNXFBKOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


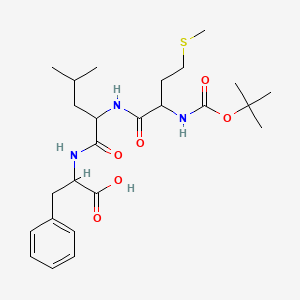
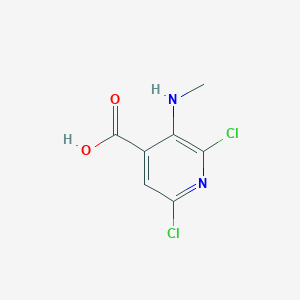

![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
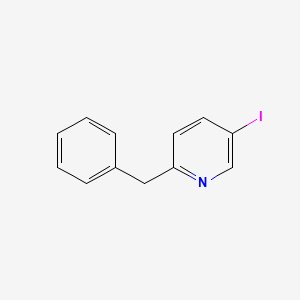
![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
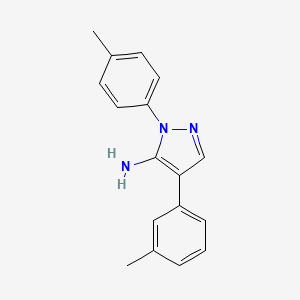
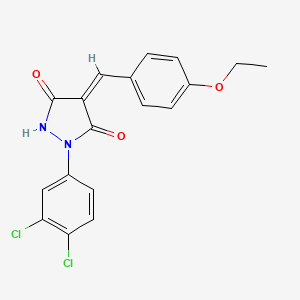
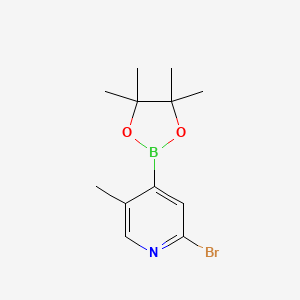
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)
